REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5](=O)[C:6](OC)([O:8]C)[CH3:7].Cl.[CH2:15]([NH:17][C:18]([NH2:20])=[NH:19])[CH3:16].[O-]CC.[Na+]>>[CH2:15]([NH:17][C:18]1[N:20]=[C:5]([C:6](=[O:8])[CH3:7])[CH:4]=[CH:3][N:19]=1)[CH3:16] |f:1.2,3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(C(C)(OC)OC)=O)C
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the solid is filtered off with suction
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Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
ADDITION
|
Details
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mixed with 20 ml of trifluoroacetic acid and 2 ml of water
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Type
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ADDITION
|
Details
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Then 50 ml of water are added
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Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with 25 ml of ethyl acetate each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oily residue is purified by column chromatography (silica gel, mobile phase: methylene chloride:methanol=98:2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)NC1=NC=CC(=N1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |